4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate
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Overview
Description
4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate is a complex organic compound with a unique structure that includes an imidazolidine ring, benzyl groups, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate typically involves multiple steps, starting with the formation of the imidazolidine ring. This can be achieved through the reaction of benzylamine with formaldehyde and a suitable catalyst. The resulting intermediate is then reacted with 2-methoxyphenyl acetate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate exerts its effects involves interactions with specific molecular targets. The imidazolidine ring and benzyl groups can interact with enzymes or receptors, modulating their activity. The methoxyphenyl acetate moiety may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Di-p-tolyl-imidazolidin-2-yl)-pyridine: Similar structure but with a pyridine ring instead of a methoxyphenyl acetate moiety.
4-(1,3-Dibenzyl-imidazolidin-2-yl)-benzoic acid methyl ester: Similar structure but with a benzoic acid methyl ester group.
2-(1,3-Dibenzyl-imidazolidin-2-yl-idene)malononitrile: Contains a malononitrile group instead of a methoxyphenyl acetate moiety.
Uniqueness
4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28N2O3 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
[4-(1,3-dibenzylimidazolidin-2-yl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C26H28N2O3/c1-20(29)31-24-14-13-23(17-25(24)30-2)26-27(18-21-9-5-3-6-10-21)15-16-28(26)19-22-11-7-4-8-12-22/h3-14,17,26H,15-16,18-19H2,1-2H3 |
InChI Key |
BSBGOWMYFJSQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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